molecular formula C16H13BrO3 B12112612 1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione CAS No. 88952-46-9

1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione

Cat. No.: B12112612
CAS No.: 88952-46-9
M. Wt: 333.18 g/mol
InChI Key: OJHWFUBEZHAUPE-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two keto groups (C=O) separated by a single carbon atom. The presence of bromine and hydroxyl groups on the phenyl ring, along with a methyl group on another phenyl ring, makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of functional groups such as bromine and hydroxyl groups can enhance these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-: Similar structure but lacks the bromine atom.

    1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

1,3-Propanedione, 1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)- is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its interactions with biological targets and its utility in synthetic chemistry.

Properties

CAS No.

88952-46-9

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione

InChI

InChI=1S/C16H13BrO3/c1-10-2-4-11(5-3-10)15(19)9-16(20)13-8-12(17)6-7-14(13)18/h2-8,18H,9H2,1H3

InChI Key

OJHWFUBEZHAUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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